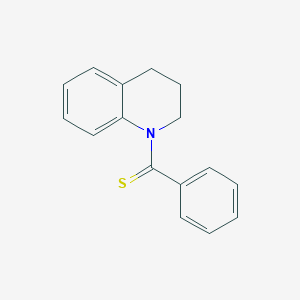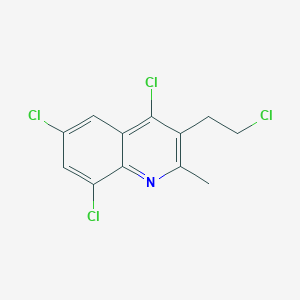
1-Benzothioyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzothioyl-1,2,3,4-tetrahydroquinoline (BTQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BTQ is a member of the tetrahydroquinoline family and is composed of a benzothiazole ring fused to a tetrahydroquinoline ring. This compound has been found to possess a range of biological activities, making it a promising candidate for use in various fields of research.
作用機序
The exact mechanism of action of 1-Benzothioyl-1,2,3,4-tetrahydroquinoline is not yet fully understood. However, studies have suggested that 1-Benzothioyl-1,2,3,4-tetrahydroquinoline exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-Benzothioyl-1,2,3,4-tetrahydroquinoline has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
1-Benzothioyl-1,2,3,4-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-Benzothioyl-1,2,3,4-tetrahydroquinoline inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. 1-Benzothioyl-1,2,3,4-tetrahydroquinoline has also been found to inhibit the growth of various cancer cell lines, making it a promising anti-cancer agent. Additionally, 1-Benzothioyl-1,2,3,4-tetrahydroquinoline has been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of using 1-Benzothioyl-1,2,3,4-tetrahydroquinoline in lab experiments is its wide range of biological activities, making it a versatile compound for use in various fields of research. Additionally, the synthesis of 1-Benzothioyl-1,2,3,4-tetrahydroquinoline is relatively simple and can be achieved with high purity and good yields. However, one limitation of using 1-Benzothioyl-1,2,3,4-tetrahydroquinoline in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-Benzothioyl-1,2,3,4-tetrahydroquinoline. One potential direction is the development of 1-Benzothioyl-1,2,3,4-tetrahydroquinoline-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of 1-Benzothioyl-1,2,3,4-tetrahydroquinoline, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of 1-Benzothioyl-1,2,3,4-tetrahydroquinoline, which will be important for its use in clinical applications.
合成法
The synthesis of 1-Benzothioyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods, including the condensation reaction of 2-aminobenzothiazole with cyclohexanone and subsequent cyclization. Another method involves the reaction of 2-aminobenzothiazole with an aldehyde in the presence of a Lewis acid catalyst, followed by cyclization. These methods have been found to yield 1-Benzothioyl-1,2,3,4-tetrahydroquinoline with high purity and good yields.
科学的研究の応用
1-Benzothioyl-1,2,3,4-tetrahydroquinoline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have shown that 1-Benzothioyl-1,2,3,4-tetrahydroquinoline inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. 1-Benzothioyl-1,2,3,4-tetrahydroquinoline has also been found to inhibit the growth of various cancer cell lines, making it a promising anti-cancer agent. Additionally, 1-Benzothioyl-1,2,3,4-tetrahydroquinoline has been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C16H15NS |
|---|---|
分子量 |
253.4 g/mol |
IUPAC名 |
3,4-dihydro-2H-quinolin-1-yl(phenyl)methanethione |
InChI |
InChI=1S/C16H15NS/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2 |
InChIキー |
ZAIUUIORXFJXRF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)C3=CC=CC=C3 |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)